![molecular formula C9H12N4O B2429881 1-(2-amino-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)ethanone CAS No. 1100752-63-3](/img/structure/B2429881.png)
1-(2-amino-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-amino-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)ethanone is a heterocyclic compound that features a pyrido[4,3-d]pyrimidine core. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
Similar compounds, such as pyrido[2,3-d]pyrimidin-5-one derivatives, have been noted for their antiproliferative , antimicrobial , anti-inflammatory and analgesic , hypotensive , and antihistaminic activities. These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these biological processes.
Mode of Action
This could include binding to active sites of enzymes, interacting with cell surface receptors, or altering the function of other cellular proteins .
Biochemical Pathways
These could include pathways involved in cell proliferation, immune response, inflammation, blood pressure regulation, and histamine response .
Pharmacokinetics
The compound’s molecular weight of 16416 g/mol suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 g/mol are generally well-absorbed and distributed throughout the body.
Result of Action
The compound has been shown to have immune modulating and anticancer effects . It has been found to inhibit the proliferation of cells in culture and to suppress the growth of cancer cells . These effects suggest that the compound may have potential therapeutic applications in the treatment of cancer and other diseases involving abnormal cell proliferation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-amino-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)ethanone typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2,6-diaminopyrimidin-4(3H)-one with aromatic aldehydes and acetophenone derivatives or various cyclic ketones in the presence of a catalytic amount of sodium carbonate in a mixture of water and ethanol at 60°C . This reaction leads to the formation of the pyrido[4,3-d]pyrimidine core.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of aqueous media and mild reaction conditions, are often employed to optimize the synthesis for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(2-amino-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrido[4,3-d]pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve mild temperatures and solvents like ethanol or water.
Major Products
The major products formed from these reactions include various substituted pyrido[4,3-d]pyrimidine derivatives, which can exhibit different biological activities.
Scientific Research Applications
1-(2-amino-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrido[4,3-d]pyrimidine derivatives, such as:
Uniqueness
1-(2-amino-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)ethanone is unique due to its specific substitution pattern and the presence of an ethanone group, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
1-(2-amino-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O/c1-6(14)13-3-2-8-7(5-13)4-11-9(10)12-8/h4H,2-3,5H2,1H3,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRWTXAABKIQHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=NC(=NC=C2C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
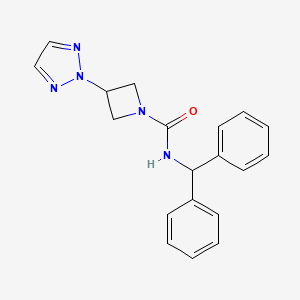
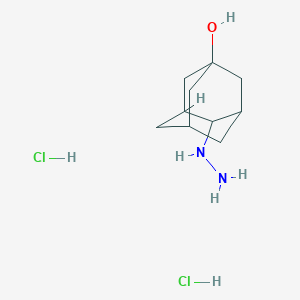
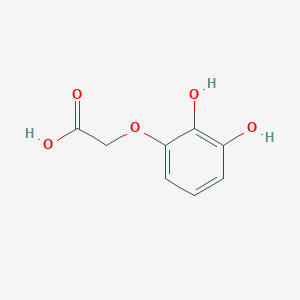
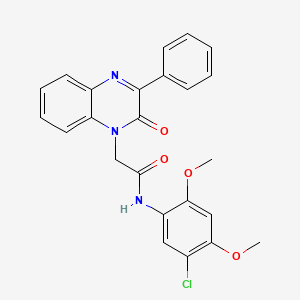
![2-(4-fluorophenyl)-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide](/img/structure/B2429805.png)
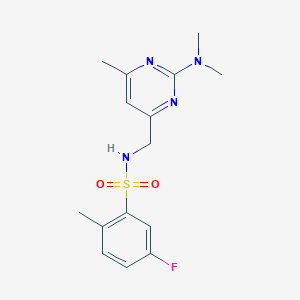
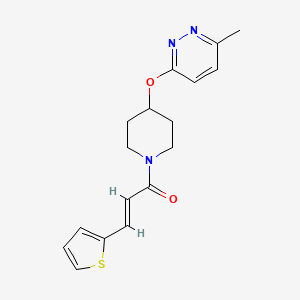
![N-{3-[(2-ETHOXYPHENYL)AMINO]QUINOXALIN-2-YL}THIOPHENE-2-SULFONAMIDE](/img/structure/B2429808.png)
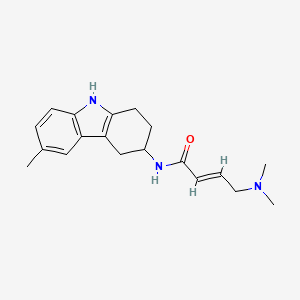
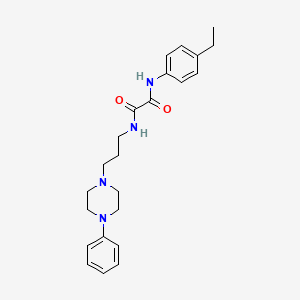
![1-(4-Bromo-2,6-difluorophenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B2429813.png)
![1-(3,4-Dimethylbenzenesulfonyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2429818.png)
![3-[[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]methyl]pyridine](/img/structure/B2429819.png)
![1-[(2S)-pyrrolidin-2-yl]propan-1-one hydrochloride](/img/structure/B2429820.png)
